

Albumin-Binding Properties of EB-PSMA-617: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *EB-Psma-617*

Cat. No.: *B15608241*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the albumin-binding properties of Evans Blue-conjugated PSMA-617 (**EB-PSMA-617**), a promising radiopharmaceutical for targeted therapy of prostate cancer. By leveraging the endogenous albumin pathway, **EB-PSMA-617** exhibits altered pharmacokinetics, leading to enhanced tumor accumulation and retention. This document details the quantitative data, experimental protocols, and underlying mechanisms of **EB-PSMA-617**'s interaction with albumin.

Introduction: The Rationale for Albumin-Binding in PSMA-Targeted Radioligand Therapy

Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer. Small molecule inhibitors of PSMA, such as PSMA-617, labeled with therapeutic radionuclides like Lutetium-177 (^{177}Lu), have shown significant clinical efficacy. However, the rapid clearance of these small molecules can limit their accumulation in tumor tissues. To address this limitation, Evans Blue (EB) modified analogs have been developed. Evans Blue reversibly binds to serum albumin, a long-lived plasma protein, thereby extending the circulation half-life of the radiopharmaceutical.[1] This prolonged circulation time

allows for greater tumor uptake and retention, potentially improving therapeutic outcomes. The incorporation of an albumin-binding moiety into PSMA-based, low-molecular-weight agents has gained significant attention as a strategy to improve their efficacy.[2]

Quantitative Data Summary

The modification of PSMA-617 with an albumin-binding moiety significantly alters its pharmacokinetic and binding properties. The following tables summarize the key quantitative data comparing **EB-PSMA-617** with its non-albumin-binding counterpart, PSMA-617.

Table 1: Comparative Pharmacokinetics of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617 in Patients

Parameter	¹⁷⁷ Lu-PSMA-617	¹⁷⁷ Lu-EB-PSMA-617	Key Observation
Effective Half-life (t _{1/2β})	28.9 h[3][4]	143.9 h[5]	Significantly longer circulation for the EB analog.
Tumor Uptake	Lower	~3-fold higher accumulated radioactivity in bone metastases	Enhanced tumor accumulation with the EB analog.[6]
Kidneys Absorbed Dose (mGy/MBq)	0.39 ± 0.06[1][5]	2.39 ± 0.69[1][5]	Significantly higher uptake in kidneys with the EB analog.
Red Bone Marrow Absorbed Dose (mSv/MBq)	0.0084 ± 0.0057[1][5]	0.0547 ± 0.0062[1][5]	Markedly increased radiation dose to the bone marrow with the EB analog.
Small Intestine Absorbed Dose (mSv/MBq)	0.28 ± 0.21[5]	0.31 ± 0.16[5]	No significant difference observed.

Table 2: In Vitro Binding Affinities of PSMA Ligands

Compound	IC50 (nM)	Target	Cell Line
PSMA-617	15.4[7]	PSMA	PC3-PIP
EB-PSMA-617	13.7[7]	PSMA	PC3-PIP
RPS-063	1.5 ± 0.3	PSMA	LNCaP
RPS-071	10.8 ± 1.5	PSMA	LNCaP
RPS-072	6.7 ± 3.7	PSMA	LNCaP
RPS-077	1.7 ± 0.3	PSMA	LNCaP
Alb-L1 to Alb-L6	≤10	PSMA	PC3 PIP
¹⁷⁷ Lu-Ibu-PSMA-02	KD = 40 ± 15	PSMA	PC-3 PIP
¹⁷⁷ Lu-PSMA-617	KD = 13 ± 1	PSMA	PC-3 PIP

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation of albumin-binding PSMA ligands.

Synthesis and Radiolabeling of ¹⁷⁷Lu-EB-PSMA-617

Objective: To synthesize and radiolabel **EB-PSMA-617** with Lutetium-177.

Materials:

- PSMA-617 precursor with a thiol group
- Maleimide-functionalized Evans Blue derivative with a DOTA chelator
- No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
- Ascorbic acid solution (e.g., 50 mg/mL)
- Sterile, pyrogen-free reaction vials

- Heating block or water bath
- Lead shielding
- Calibrated radioactivity dose calibrator
- Sterile filters (0.22 µm)
- TLC or HPLC system for quality control

Procedure:

- Conjugation: PSMA-617 is modified to include a thiol group. This is then reacted with a maleimide-functionalized Evans Blue derivative that already contains the DOTA chelator for radiolabeling.[8]
- Radiolabeling Reaction Setup: In a sterile vial, combine the **EB-PSMA-617** precursor, sodium acetate or ascorbate buffer, and the required activity of $^{177}\text{LuCl}_3$. [9]
- Incubation: Heat the reaction mixture at 95°C for 15-30 minutes. [10]
- Quenching and Stabilization: After cooling, add ascorbic acid solution to prevent radiolysis. [9]
- Quality Control: Determine the radiochemical purity using TLC or HPLC. The radiochemical purity should be >98%. [7]

In Vitro Albumin Binding Assay

Objective: To determine the affinity of the radiolabeled compound for serum albumin.

Materials:

- ^{177}Lu -labeled PSMA ligand
- Human Serum Albumin (HSA) solution (e.g., 45 mg/mL in PBS)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Gel filtration columns
- Gamma counter

Procedure:

- Incubation: A solution of the ^{177}Lu -labeled ligand is incubated with an HSA solution at 37°C for 60 minutes.[11]
- Separation: The mixture is then loaded onto a gel filtration column to separate the albumin-bound fraction from the unbound fraction.[11]
- Quantification: The radioactivity in both the albumin-bound and unbound fractions is measured using a gamma counter.
- Calculation: The percentage of albumin binding is calculated as: (Counts in albumin-bound fraction / Total counts) x 100.

Competitive Binding Assay for PSMA Affinity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound for the PSMA receptor.

Materials:

- PSMA-positive cells (e.g., LNCaP or PC3-PIP)
- Radiolabeled ligand (e.g., ^{177}Lu -PSMA-617)
- Unlabeled competitor ligand (e.g., **EB-PSMA-617**) at various concentrations
- Binding buffer
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

Procedure:

- **Cell Seeding:** Seed PSMA-positive cells in a multi-well plate and allow them to adhere.
- **Assay Setup:** In triplicate wells, add a fixed concentration of the radiolabeled ligand. To separate sets of wells, add either binding buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or serial dilutions of the unlabeled competitor ligand.
- **Incubation:** Incubate the plate at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.
- **Washing:** Terminate the reaction by aspirating the medium and washing the cells with ice-cold PBS to remove unbound ligand.[\[5\]](#)
- **Cell Lysis and Counting:** Lyse the cells and measure the radioactivity in the lysate using a gamma counter.[\[5\]](#)
- **Data Analysis:** Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Cell Uptake and Internalization Assay

Objective: To measure the cellular uptake and internalization of the radiolabeled ligand.

Materials:

- PSMA-positive (e.g., PC3 PIP) and PSMA-negative (e.g., PC3 flu) cells
- ¹⁷⁷Lu-labeled ligand
- Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
- Lysis buffer
- Gamma counter

Procedure:

- Incubation: Incubate cells with the radiolabeled ligand for various time points (e.g., 2h and 24h).[11]
- Surface-bound fraction: For internalization, after incubation, wash the cells and then treat with an acid wash buffer to strip the surface-bound radioactivity.
- Internalized fraction: Lyse the acid-washed cells to release the internalized radioactivity.
- Total uptake: In parallel wells, lyse the cells directly after incubation and washing to determine total cell-associated radioactivity.
- Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Analysis: Express uptake as a percentage of the incubated dose. The internalized fraction is calculated relative to the total cell uptake.

In Vivo Biodistribution Study

Objective: To determine the distribution and clearance of the radiolabeled ligand in a living organism.

Materials:

- Tumor-bearing animal model (e.g., nude mice with PSMA-positive xenografts)
- ^{177}Lu -labeled ligand
- Anesthesia
- Gamma counter

Procedure:

- Injection: Inject a known amount of the ^{177}Lu -labeled ligand intravenously into the tail vein of the tumor-bearing mice.

- Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.[12]
- Organ Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.).
- Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging Protocol

Objective: To visualize the in vivo distribution of the radiolabeled ligand.

Materials:

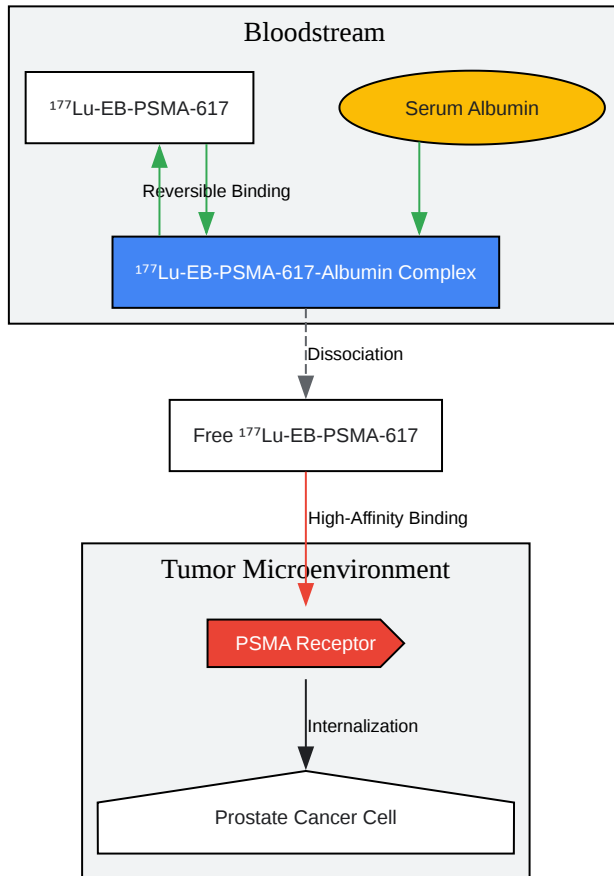
- Tumor-bearing animal model
- ^{177}Lu -labeled ligand
- SPECT/CT scanner

Procedure:

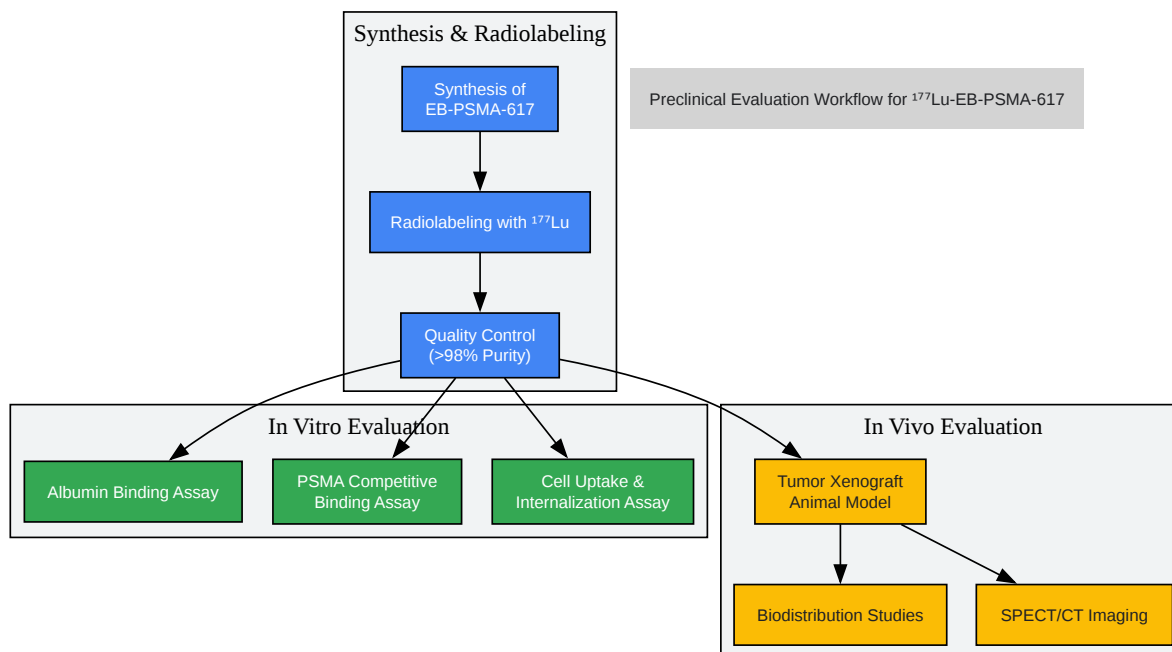
- Injection: Administer the ^{177}Lu -labeled ligand to the animal model.
- Imaging Time Points: At desired time points post-injection, anesthetize the animal and place it in the SPECT/CT scanner.
- Acquisition: Perform whole-body SPECT scans using appropriate energy windows for ^{177}Lu (e.g., 113 keV and 208 keV).[13] A CT scan is also acquired for anatomical co-registration.
- Image Reconstruction and Analysis: Reconstruct the images and analyze the biodistribution of the radiotracer. Quantitative analysis can be performed by drawing regions of interest (ROIs) over tumors and organs.

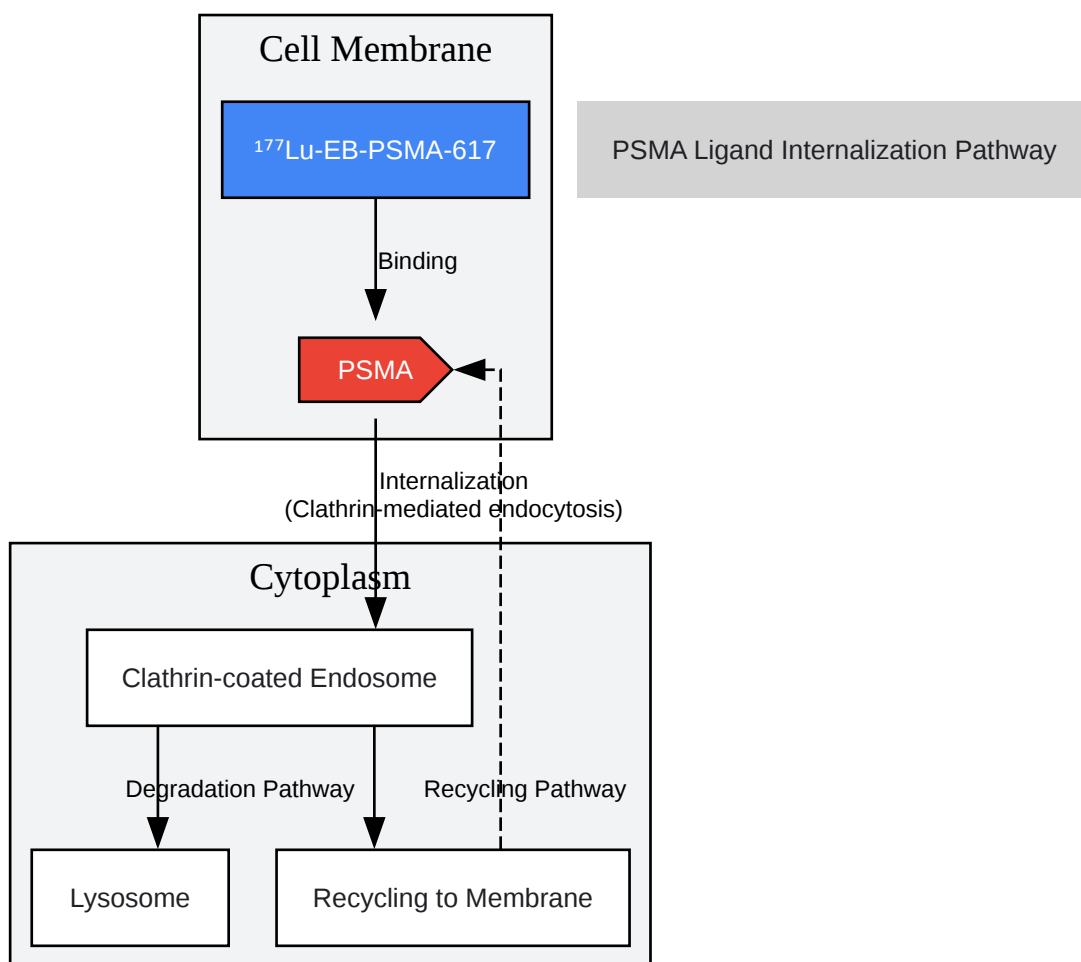
Mandatory Visualizations

Mechanism of Enhanced Tumor Targeting by **EB-PSMA-617**



Mechanism of Albumin Binding and Tumor Targeting





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]

- 4. [Frontiers | Quantitative imaging for ¹⁷⁷Lu-PSMA treatment response monitoring and dosimetry \[frontiersin.org\]](#)
- 5. [benchchem.com \[benchchem.com\]](#)
- 6. [portal.research.lu.se \[portal.research.lu.se\]](#)
- 7. [Frontiers | ¹⁷⁷Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry \[frontiersin.org\]](#)
- 8. [PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 9. [benchchem.com \[benchchem.com\]](#)
- 10. [pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- 11. [Preclinical Evaluation of a New Series of Albumin-Binding ¹⁷⁷Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 12. [Exploring the Therapeutic Potential of ¹⁷⁷Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 13. [¹⁷⁷Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant \$\alpha\$ 1-Microglobulin \(A1M\), Including Kidney Damage Assessment Using ^{99m}Tc-MAG3 Imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Albumin-Binding Properties of EB-PSMA-617: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15608241/docs#albumin-binding-properties-of-eb-psma-617-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b15608241/docs#albumin-binding-properties-of-eb-psma-617-an-in-depth-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)